Product packaging for (2S)-2-Ethynylazetidine(Cat. No.:)

(2S)-2-Ethynylazetidine

Cat. No.: B12849589
M. Wt: 81.12 g/mol
InChI Key: ZZDARAJSBNOCGZ-RXMQYKEDSA-N
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Description

Significance of Azetidines as Chemical Scaffolds

Azetidines, as four-membered nitrogen heterocycles, have garnered considerable attention in medicinal chemistry and organic synthesis. ontosight.ainih.govrsc.org Their significance can be attributed to several key features:

Structural Rigidity and Vectorial Projection: The defined three-dimensional structure of the azetidine (B1206935) ring allows for precise orientation of substituents, which is crucial for binding to biological targets. nih.gov

Improved Physicochemical Properties: Incorporation of the azetidine motif can enhance properties such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for drug development.

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other commonly used groups in medicinal chemistry, offering an alternative to explore new chemical space and intellectual property.

Synthetic Versatility: The ring strain inherent in azetidines makes them susceptible to ring-opening reactions, providing a pathway to more complex acyclic and heterocyclic structures. rsc.orgrsc.org At the same time, they are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.orgrsc.org

The value of azetidines is underscored by their presence in at least seven approved drugs and numerous bioactive molecules in clinical trials. chemrxiv.org Their diverse pharmacological activities include anticancer, antibacterial, and antiviral properties. nih.gov

Contextual Importance of Chiral Alkynyl Heterocycles in Contemporary Synthetic Chemistry

Chiral alkynyl heterocycles are highly valuable building blocks in modern organic synthesis due to the versatility of the alkyne group. nih.govrsc.org The importance of this class of compounds is highlighted by several factors:

Reactive Handle for Further Functionalization: The carbon-carbon triple bond of the ethynyl (B1212043) group is a versatile functional group that can participate in a wide array of chemical transformations. These include cycloadditions, coupling reactions, and reductions, allowing for the construction of more complex molecular architectures. nih.gov

Precursors to Diverse Heterocycles: Alkynyl heterocycles can be transformed into a variety of other heterocyclic systems. nih.govrsc.org For instance, they can undergo cyclization reactions to form fused or spirocyclic systems.

Stereodefined Building Blocks: The presence of a chiral center in conjunction with the alkyne functionality allows for the stereoselective synthesis of complex molecules. This is particularly important in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. core.ac.uknumberanalytics.com

Bioorthogonal Chemistry: The alkyne group can be utilized in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of molecules in biological systems.

The combination of the desirable properties of the azetidine scaffold with the synthetic versatility of the chiral ethynyl group makes (2S)-2-Ethynylazetidine a powerful tool for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B12849589 (2S)-2-Ethynylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

(2S)-2-ethynylazetidine

InChI

InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1

InChI Key

ZZDARAJSBNOCGZ-RXMQYKEDSA-N

Isomeric SMILES

C#C[C@@H]1CCN1

Canonical SMILES

C#CC1CCN1

Origin of Product

United States

Synthetic Methodologies for 2s 2 Ethynylazetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine core is a significant synthetic challenge due to the inherent ring strain of the four-membered system. Various strategies have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern photochemical methods.

Cyclization Approaches to Four-Membered Nitrogen Heterocycles

The construction of the azetidine ring can be achieved through several cyclization strategies, including cycloaddition reactions where the ring is formed from two or more components in a single step. nih.gov Among these, [2+2] cycloadditions of imines and alkynes are a direct method to access 2-azetines, which can be subsequent precursors to azetidines. nih.gov Another approach is the [3+1] cycloaddition, such as the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates, which provides an enantioselective route to 2-azetines. nih.gov

Ring expansion of three-membered rings, like aziridines, presents a powerful method for azetine and azetidine synthesis. nih.gov For instance, copper-catalyzed ring expansion of diazo-aziridines, formed in situ, can yield a variety of 2-azetines. nih.gov These varied cycloaddition and ring-expansion strategies highlight the versatility of modern synthetic chemistry in constructing strained heterocyclic systems. nih.gov

Ring-Closing Reactions and Intramolecular Cyclizations

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. A common method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halogen or mesylate) positioned at the γ-carbon of an amine. nih.gov

More advanced strategies include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote reductive elimination from a Pd(IV) intermediate, thereby forming the azetidine ring with high functional group tolerance. rsc.org Another innovative approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a novel route to azetidines bearing a hydroxyl group. nih.gov This reaction proceeds in high yields and demonstrates the utility of Lewis acid catalysis in overcoming the challenges of epoxide aminolysis. nih.gov

Intramolecular Cyclization Strategy Catalyst/Reagent Key Features
Intramolecular SN2 ReactionBaseUtilizes γ-amino halides or sulfonates. nih.gov
Pd(II)-Catalyzed C(sp³)–H AminationPd(II) catalyst, Oxidant (e.g., benziodoxole tosylate)High functional group tolerance. rsc.org
Intramolecular Aminolysis of EpoxidesLa(OTf)₃Regioselective, effective for cis-3,4-epoxy amines. nih.gov

Reduction-Based Synthesis from Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that serve as excellent precursors for azetidines. magtech.com.cn The reduction of the β-lactam carbonyl group is a reliable and frequently employed transformation to obtain the corresponding saturated azetidine ring. rsc.org Various reducing agents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. This method is particularly valuable because a vast number of synthetic routes to β-lactams have been established, including the well-known Staudinger ketene-imine cycloaddition. researchgate.netnih.gov The reduction of a β-lactam provides a straightforward entry into the azetidine scaffold, leveraging the extensive chemistry developed around penicillin and other β-lactam antibiotics. rsc.orgbhu.ac.in

Photochemical and Electroreductive Annulation Pathways

Photochemical reactions offer unique pathways to construct azetidine rings by utilizing light energy to overcome the energetic barriers of formation. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netrsc.org Recent advances have enabled this reaction to be mediated by visible light using a triplet photocatalyst, broadening its applicability and making it more accessible. researchgate.netchemrxiv.org

Another powerful photochemical strategy is the Norrish-Yang cyclization. beilstein-journals.org This reaction involves an intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, followed by radical recombination to form the azetidine ring, yielding highly strained azetidinols. beilstein-journals.org Furthermore, electrocyclization reactions, such as the 4π-electrocyclization of N-allenylnitrone intermediates, can be part of a cascade process to form azetidine derivatives. acs.org These photochemical and electrocyclic methods provide sustainable and efficient entries to densely functionalized azetidines that can be difficult to access through traditional thermal reactions. beilstein-journals.orgacs.orgbohrium.com

Pathway Reaction Type Key Intermediates/Features
Aza Paternò–Büchi[2+2] PhotocycloadditionExcited-state imine and ground-state alkene. researchgate.netrsc.org
Norrish-Yang CyclizationIntramolecular Photocyclization1,4-biradical intermediate. beilstein-journals.org
Electrocyclization4π-ElectrocyclizationN-allenylnitrone intermediate. acs.org

Incorporation of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group at the C2 position of the azetidine ring, particularly in a stereocontrolled manner, is a key challenge in the synthesis of (2S)-2-Ethynylazetidine.

Stereoselective Synthesis from 2-Ethynylaziridines via Ring Expansion

A prominent and stereoselective method for the synthesis of highly substituted ethynylazetidines involves the ring expansion of 2-ethynylaziridines. acs.org Aziridines, as strained three-membered heterocycles, are excellent substrates for various ring-opening and rearrangement reactions. researchgate.net

In this specific approach, N-protected 3-alkyl-2-ethynylaziridines are treated with indium iodide (InI) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. acs.org This process generates allenylindium reagents that bear a protected amino group. The subsequent stereoselective addition of these organometallic intermediates to aldehydes allows for the construction of 1,3-amino alcohols with three contiguous chiral centers. acs.org Crucially, the synthesis of highly substituted ethynylazetidines can also be achieved through this methodology. acs.org The ring expansion from the three-membered aziridine (B145994) to the four-membered azetidine proceeds with a high degree of stereochemical control, making it a valuable tool for accessing chiral building blocks like this compound. researchgate.netacs.org

Post-Cyclization Functionalization Strategies for Alkynyl Group Introduction

The introduction of an ethynyl group at the C2 position of a pre-formed (S)-azetidine ring is a key strategy for the synthesis of this compound. This approach typically starts from the readily available chiral precursor, (S)-azetidine-2-carboxylic acid, which can be prepared through various established methods. The carboxylic acid functionality serves as a handle for conversion into an aldehyde, a crucial intermediate for one-carbon homologation to the desired alkyne.

A plausible and widely applicable synthetic route involves a two-step sequence:

Reduction of a Carboxylic Acid Derivative to an Aldehyde: The N-protected (S)-azetidine-2-carboxylic acid is first converted to a suitable derivative, such as a Weinreb amide or an ester, to facilitate controlled reduction to the corresponding (S)-N-Boc-azetidine-2-carbaldehyde. This transformation is critical to avoid over-reduction to the alcohol.

One-Carbon Homologation to the Alkyne: The resulting aldehyde is then subjected to a one-carbon homologation reaction to introduce the ethynyl group. Two primary methods are well-suited for this transformation: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. magtech.com.cnorganic-chemistry.orgwikipedia.orgalfa-chemistry.comjk-sci.com

Corey-Fuchs Reaction: This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. magtech.com.cnwikipedia.orgalfa-chemistry.comjk-sci.com Subsequent treatment with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to afford the terminal alkyne. magtech.com.cnwikipedia.orgalfa-chemistry.comjk-sci.com

Seyferth-Gilbert Homologation: This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent in the presence of a base. wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.org The reaction proceeds through a diazoalkene intermediate, which upon elimination of nitrogen, rearranges to form the terminal alkyne. wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.org

The choice between these methods often depends on the specific substrate and the desired reaction conditions. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often favored for its milder conditions and compatibility with a wider range of functional groups. wikipedia.org

Synthesis of Substituted this compound Derivatives and Analogs

The synthesis of substituted this compound derivatives and analogs allows for the exploration of structure-activity relationships in drug discovery programs. Substitutions can be introduced at various positions of the azetidine ring, either prior to or after the introduction of the ethynyl group.

One powerful strategy for the synthesis of 2-substituted azetidines involves the α-lithiation of an N-protected azetidine followed by trapping with an electrophile. This approach has been successfully employed for the synthesis of a variety of C2-functionalized azetidines. nih.gov While direct lithiation of this compound could be challenging due to the acidity of the acetylenic proton, this strategy can be adapted by first introducing a substituent at the C2 position and then elaborating it to the ethynyl group.

Recent advances have also demonstrated the synthesis of 2-aryl and 2-heteroaryl azetidines through palladium-catalyzed cross-coupling reactions. nih.govacs.orgresearchgate.net For instance, a palladium-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids has been shown to favor the formation of 2-aryl azetidines. nih.govacs.org Similarly, nickel-catalyzed cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl iodides provides access to 2-heteroaryl azetidines. researchgate.net These methods could potentially be adapted to synthesize precursors for substituted this compound derivatives.

The synthesis of azetidine analogs with diverse substitution patterns is an active area of research. For example, a general and scalable method for producing enantioenriched C2-substituted azetidines with aryl, vinyl, allyl, and alkyl groups has been developed using chiral tert-butanesulfinamides. nih.govacs.org These synthetic strategies provide a toolkit for generating a library of this compound analogs for further investigation.

Below is a table summarizing some of the key synthetic transformations discussed:

Transformation Reagents and Conditions Product Type Reference(s)
Corey-Fuchs Reaction1. PPh₃, CBr₄2. n-BuLiTerminal Alkyne magtech.com.cnwikipedia.orgalfa-chemistry.comjk-sci.com
Seyferth-Gilbert HomologationDimethyl (diazomethyl)phosphonate, baseTerminal Alkyne wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.org
Pd-catalyzed Arylation3-Iodoazetidine, Aryl boronic acid, Pd catalyst2-Aryl Azetidine nih.govacs.org
Ni-catalyzed HeteroarylationNHP azetidine-2-carboxylate, Heteroaryl iodide, Ni catalyst2-Heteroaryl Azetidine researchgate.net
C2-Substitution via Chiral Auxiliary3-Chloropropanal, tert-Butanesulfinamide, Organometallic reagentC2-Substituted Azetidine nih.govacs.org

Stereochemical Aspects and Chiral Control in 2s 2 Ethynylazetidine Synthesis

Enantioselective Synthetic Approaches

The creation of enantiomerically pure azetidines, such as the (2S) isomer of 2-ethynylazetidine, is a primary goal in their synthesis. Enantioselective methods are employed to favor the formation of one enantiomer over the other, leading to a product with high optical purity.

In substrate-controlled synthesis, the stereochemistry of the starting material directly influences the stereochemical outcome of the reaction. The inherent chirality within the substrate guides the formation of new stereocenters with a specific orientation. This strategy relies on the efficient transfer of chirality from a pre-existing stereocenter in the starting material to the product.

One notable example involves the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines by reacting them with rhodium-bound carbenes. nih.gov This process yields highly substituted methylene azetidines with excellent stereoselectivity, as the reaction cascade efficiently transfers the chirality from the aziridine (B145994) substrate to the resulting azetidine (B1206935) product. nih.gov Similarly, chiral azetidin-3-ones can be readily prepared from chiral N-propargylsulfonamides, where the chirality is established early in the synthetic sequence and carried through the cyclization step. nih.gov The electronic properties of the substrate can also govern stereochemistry; for instance, in the hydroamination of alkynes, electron-donating groups on the alkyne lead to (Z)-stereoselective products, while electron-withdrawing groups favor (E)-stereoselective products. nih.gov

Table 1: Examples of Substrate-Controlled Stereoselective Reactions
Starting SubstrateReaction TypeKey Stereochemical OutcomeReference
Chiral Bicyclic Methylene Aziridine[3+1] Ring Expansion with Rh-carbeneEfficient transfer of chirality from substrate to product. nih.gov
Chiral N-propargylsulfonamideGold-Catalyzed CyclizationFormation of chiral azetidin-3-ones. nih.gov
Functionalized Aromatic/Aliphatic AlkynesHydroaminationSubstrate's electronic effect controls Z/E stereoselectivity. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology is a powerful tool for asymmetric synthesis.

Auxiliaries derived from naturally occurring chiral compounds like amino acids, terpenes, and carbohydrates are common. nih.gov For instance, Evans' oxazolidinones are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org In the context of azetidine synthesis, (S)-1-Phenylethylamine has been successfully employed as both a chiral auxiliary and a nitrogen source to produce enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org The known absolute configuration of the auxiliary allows for the definitive assignment of the newly formed stereocenters in the azetidine ring. rsc.org Another example is the use of a chiral auxiliary in the conjugate reduction and asymmetric protonation of an α,β-unsaturated carboximide to create optically active carboxylic acids, which are valuable heterocyclic ligands. nih.gov

Table 2: Application of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryReaction TypeProductReference
(S)-1-PhenylethylamineCyclizationOptically active azetidine-2,4-dicarboxylic acid. rsc.org
OxazolidinoneConjugate ReductionOptically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. nih.gov
CamphorsultamMichael AdditionProducts with high diastereoselectivity. wikipedia.org

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

In the synthesis of chiral azetidines, various catalytic systems have been developed. A highly enantioselective copper-catalyzed boryl allylation of azetines provides rapid access to diverse 2,3-disubstituted azetidines. dicp.ac.cn This method uses a copper catalyst with a chiral bisphosphine ligand to install boryl and allyl groups across the azetine double bond, creating two new stereocenters with excellent control. dicp.ac.cn In many cases, the desired products are formed as single isomers with complete regio-, enantio-, and diastereoselectivity. dicp.ac.cn Gold catalysis has also been employed in the intermolecular oxidation of alkynes to facilitate the stereoselective synthesis of azetidin-3-ones. nih.gov Furthermore, chiral azetidines themselves can serve as ligands in asymmetric catalysis; for example, 2,4-cis-disubstituted amino azetidines have been used as effective ligands in copper-catalyzed Henry reactions, achieving excellent enantiomeric excess (>99% e.e.) for certain substrates. nih.govsemanticscholar.org

Table 3: Asymmetric Catalysis for Chiral Azetidine Synthesis
Catalytic SystemReactionKey FeatureReference
CuBr / (S,S)-Ph-BPE ligandBoryl allylation of azetinesForms cis-2,3-disubstituted azetidines as single isomers. dicp.ac.cn
Gold(I) ComplexIntermolecular oxidation of alkynesStereoselective synthesis of azetidin-3-ones. nih.gov
Cu(II) / Chiral cis-disubstituted amino azetidineHenry (nitroaldol) reactionAchieves >99% enantiomeric excess with alkyl aldehydes. nih.govsemanticscholar.org
Rhodium(I) / Chiral Phospholane LigandAsymmetric HydrogenationCreates chiral centers in precursors to complex molecules. nih.gov

(2S)-2-Ethynylazetidine as a Chiral Building Block in Multistep Syntheses

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex target molecules, particularly in the fields of natural product synthesis and drug discovery. this compound and related chiral azetidines are valuable building blocks due to their unique structural features. The strained four-membered ring can impart conformational rigidity to larger molecules, a desirable trait in medicinal chemistry for optimizing binding to biological targets. nih.gov

Chiral azetidines serve as key pharmacophores in numerous drug candidates and have been incorporated into molecules with diverse biological activities. dicp.ac.cn The ethynyl (B1212043) group in this compound is a particularly versatile functional handle, allowing for a wide range of subsequent chemical transformations such as click chemistry, Sonogashira couplings, and conversion to other functional groups. Enantiopure azetidines containing nitroolefins have been used as key building blocks for accessing spirocyclic pyrrolidines through enantioselective conjugate additions. nih.gov Furthermore, the chiral azetidine scaffold itself can be used to create new ligands for asymmetric catalysis, demonstrating their dual role as both a synthetic target and a tool for further synthesis. nih.govsemanticscholar.orgnih.gov

Investigation of Stereospecificity and Stereoselectivity in Azetidine-Forming Reactions

The formation of the azetidine ring is the critical step in the synthesis of these heterocycles, and understanding the stereochemical course of these cyclization reactions is essential for rational design.

Stereospecificity refers to a reaction where the stereochemistry of the starting material mechanistically dictates the stereochemistry of the product. A classic example is the synthesis of azetidines from N-arylsulfonylaziridines and dimethyloxosulfonium methylide. researchgate.net In this reaction, a cis-aziridine stereospecifically yields a trans-azetidine, while a trans-aziridine furnishes the cis-azetidine, consistent with an S N 2-1,4-elimination mechanism. researchgate.net

Stereoselectivity describes a reaction that favors the formation of one stereoisomer over others, but is not necessarily dictated by the starting material's stereochemistry. Many azetidine-forming reactions are highly diastereoselective. For example, a two-step method for synthesizing 2-arylazetidines from aminomethyloxiranes using a superbase proceeds with high regio- and diastereoselectivity, exclusively forming the trans isomer. acs.org Spectroscopic studies and quantum chemical calculations confirmed this outcome, providing insight into the reaction mechanism and the factors governing the ring-closure step. acs.org Similarly, the generation of tetracyclic spirooxindole ring systems can proceed via highly stereoselective spirocyclization from tryptophanol-derived lactams. mdpi.com

Computational studies are often used to investigate the origin of selectivity. For copper-catalyzed reactions using chiral azetidine ligands, computational analysis revealed the importance of the amino-substituent on the ligand in determining the stereochemical outcome of the catalyzed reaction. nih.govnih.govresearchgate.net

Applications of 2s 2 Ethynylazetidine in Complex Molecule Synthesis

Total Synthesis of Biologically Relevant Natural Products

The enantiopure nature of (2S)-2-ethynylazetidine makes it an attractive starting material for the asymmetric synthesis of natural products, where precise control of stereochemistry is paramount. Its compact structure can be strategically incorporated to introduce key stereocenters and functional groups that are integral to the target molecule's biological activity.

A significant application of a derivative of this compound is demonstrated in the enantioselective total synthesis of several members of the ergot alkaloid family, including (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol. nih.govresearchgate.netresearchgate.netacs.org Ergot alkaloids are a class of complex indole (B1671886) alkaloids with a broad spectrum of pharmacological activities.

In a key strategic step, a chiral 1,3-amino alcohol is synthesized via a palladium(0)- and indium(I)-mediated reductive coupling reaction between L-serine-derived 2-ethynylaziridine (B15419825) and formaldehyde. nih.govresearchgate.netresearchgate.netacs.org This transformation effectively utilizes the latent functionality of the aziridine (B145994) and the reactivity of the ethynyl (B1212043) group to construct a more elaborate and functionalized intermediate.

The synthesis proceeds through the formation of an allene (B1206475) intermediate bearing both an amino group and a bromoindolyl moiety. This intermediate undergoes a palladium(0)-catalyzed domino cyclization, a powerful transformation that directly constructs the C/D ring system characteristic of the ergot alkaloid skeleton. nih.govresearchgate.netresearchgate.netacs.org This domino reaction is not only efficient in forming multiple bonds in a single operation but also crucial for establishing the critical C5 stereogenic center. The axial chirality of the allene intermediate is effectively transferred to the central chirality at C5, highlighting the stereochemical control afforded by this strategy. nih.govresearchgate.netresearchgate.netacs.org

The successful total synthesis of these complex natural products underscores the utility of chiral 2-ethynylaziridine derivatives as key building blocks for accessing the intricate ergoline (B1233604) scaffold.

Target MoleculeKey ReactionsPrecursor Derived From
(+)-Lysergic AcidPd(0)- and In(I)-mediated reductive coupling; Pd(0)-catalyzed domino cyclizationL-serine-derived 2-ethynylaziridine
(+)-LysergolPd(0)- and In(I)-mediated reductive coupling; Pd(0)-catalyzed domino cyclizationL-serine-derived 2-ethynylaziridine
(+)-IsolysergolPd(0)- and In(I)-mediated reductive coupling; Pd(0)-catalyzed domino cyclizationL-serine-derived 2-ethynylaziridine

Construction of Advanced Heterocyclic Scaffolds and Ring Systems

The unique combination of a strained azetidine (B1206935) ring and a reactive terminal alkyne in this compound provides a powerful platform for the construction of diverse and advanced heterocyclic scaffolds and ring systems. The inherent ring strain of the azetidine can be harnessed as a driving force in various chemical transformations, while the ethynyl group serves as a versatile handle for a wide array of reactions, including cycloadditions, coupling reactions, and multicomponent reactions.

The synthesis of fused and spirocyclic nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govnih.govmdpi.com Methodologies for constructing such systems often rely on cycloaddition reactions, oxidative cyclizations, and intramolecular ring closures. nih.govmdpi.com

While direct examples involving this compound in the construction of such advanced scaffolds are not extensively documented in the provided search results, its reactivity profile suggests significant potential. The ethynyl group is a well-established participant in [2+2] cycloaddition reactions with various partners, including quinones, to form cyclobutene (B1205218) derivatives which can undergo further transformations. The terminal alkyne can also readily participate in [3+2] cycloaddition reactions with azides and nitrile oxides to construct five-membered heterocyclic rings such as triazoles and isoxazoles, respectively. These reactions can be envisioned to proceed with high regioselectivity and stereoselectivity, influenced by the chiral azetidine core.

Furthermore, the azetidine ring itself can undergo ring-opening reactions or participate in rearrangements to form larger, more complex heterocyclic systems. The combination of the strained ring and the versatile alkyne allows for the design of tandem reaction sequences, where an initial reaction at the alkyne could trigger a subsequent transformation involving the azetidine ring, leading to the rapid assembly of intricate molecular architectures. The development of such methodologies would provide access to novel chemical space and enable the synthesis of libraries of complex molecules for drug discovery and other applications.

Reaction TypePotential Heterocyclic ProductKey Reactive Group
[2+2] CycloadditionFused cyclobutene derivativesEthynyl group
[3+2] CycloadditionTriazoles, IsoxazolesEthynyl group
Tandem ReactionsFused or spirocyclic systemsEthynyl group and Azetidine ring

Role of 2s 2 Ethynylazetidine in Preclinical Pharmaceutical Research

Preclinical Evaluation of Biological Activity of DerivativesSpecific details regarding the biological activity of derivatives of (2S)-2-Ethynylazetidine are absent from the reviewed literature. This includes:

In Vivo Preclinical Models for Efficacy Assessment:There are no reports of in vivo studies in preclinical models to assess the efficacy of this compound derivatives.

It is possible that research on this compound is proprietary and part of ongoing, unpublished corporate research, or that the compound has not been a significant focus of academic or industrial preclinical investigation to date. Without accessible data, a detailed and accurate article on its role in preclinical pharmaceutical research cannot be generated.

Mechanistic Investigations and Catalysis in 2s 2 Ethynylazetidine Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Chemistry

The reactivity of azetidines is largely dictated by their significant ring strain, making them susceptible to reactions that relieve this strain. The mechanisms of these reactions, particularly nucleophilic substitution and elimination, are crucial for controlling the synthesis and subsequent modification of azetidine-containing molecules.

The formation and ring-opening of azetidines frequently proceed through bimolecular nucleophilic substitution (SN2) mechanisms. This pathway is characterized by a concerted, single-step process where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. libretexts.org This mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgmasterorganicchemistry.com

Azetidine Ring Formation: The construction of the azetidine ring often relies on an intramolecular SN2 reaction. Typically, a γ-amino halide or a related substrate with a leaving group at the γ-position undergoes cyclization. The nitrogen atom acts as the intramolecular nucleophile, attacking the carbon bearing the leaving group to form the strained four-membered ring. frontiersin.org This method is a cornerstone of azetidine synthesis. magtech.com.cn

Ring-Opening of Azetidinium Ions: While the azetidine ring is relatively stable, it can be activated for nucleophilic attack by forming a quaternary azetidinium ion. This activation enhances the electrophilicity of the ring carbons. The subsequent ring-opening by an external nucleophile is a well-documented process that occurs via an SN2 pathway, leading to functionalized γ-aminopropyl derivatives. nih.gov Lewis acids can also mediate this regioselective SN2-type ring-opening. iitk.ac.in The regioselectivity of the attack (at the C2 or C4 position) is influenced by steric and electronic factors of the substituents on the azetidine ring. nih.gov

Elimination reactions, particularly the bimolecular (E2) pathway, can compete with substitution and are critical in determining product distribution in azetidine-related syntheses. The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon with the leaving group, leading to the formation of a double bond. libretexts.org

The stereochemical outcome of an E2 reaction is highly controlled by the geometric arrangement of the proton being abstracted and the leaving group. The reaction proceeds most efficiently through an anti-periplanar transition state, where the proton and the leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). chemistrysteps.comchemistrysteps.com This requirement dictates which stereoisomer of the resulting alkene is formed. libretexts.org If there is only one β-hydrogen that can achieve this anti-periplanar arrangement, the reaction is stereospecific, meaning a specific stereoisomer of the reactant will form a specific stereoisomer of the product. chemistrysteps.comkhanacademy.org If there are multiple β-hydrogens, the reaction is stereoselective, typically favoring the conformation that leads to the more stable (e.g., trans) alkene. chemistrysteps.com In the synthesis of azetidines, undesired elimination pathways can sometimes dominate over the desired intramolecular cyclization, especially when ring closure is energetically demanding. nih.gov

Organometallic Catalysis in Azetidine Synthesis and Functionalization

Organometallic catalysts have become indispensable tools for the synthesis and functionalization of azetidines, offering high efficiency, selectivity, and functional group tolerance. Transition metals like palladium, indium, cobalt, and iridium play significant roles in these transformations.

Palladium catalysis is widely employed in azetidine chemistry. One powerful application is in the intramolecular amination of C-H bonds to construct the azetidine ring. acs.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination allows for the synthesis of functionalized azetidines. rsc.org The mechanism is proposed to involve the formation of an alkyl-Pd(IV) intermediate, followed by reductive elimination to form the C-N bond of the azetidine ring. rsc.orgnih.gov

Palladium catalysts are also crucial for the functionalization of pre-formed azetidine rings through cross-coupling reactions. These methods allow for the introduction of aryl and other groups onto the azetidine scaffold. nih.govnih.gov The choice of ligands, such as BrettPhos and RuPhos, is often critical for achieving high efficiency in these C-N cross-coupling reactions. rsc.org

Reaction TypeCatalyst System (Example)Key Mechanistic StepApplication
Intramolecular C-H AminationPd(OAc)₂ / OxidantReductive elimination from Pd(IV)Azetidine Ring Synthesis
C-N Cross-CouplingPd₂(dba)₃ / BrettPhos or RuPhosReductive elimination from Pd(II)N-Arylation of Azetidines
CarboaminationPalladium catalyst with ligand exchangeHeck-type insertion / AminopalladationSynthesis of Substituted Pyrrolidines from Amino Alkenes

Indium has found utility in mediating organic reactions, often valued for its tolerance of aqueous media. researchgate.net While specific indium-mediated reactions on (2S)-2-ethynylazetidine are not extensively documented, related transformations highlight its potential. For example, organoindium reagents, generated in situ, have been used to selectively introduce functional groups onto the 4-position of 2-azetidinones, which are structurally related to azetidines. Such reactions demonstrate the capacity of indium to facilitate C-C bond formation on four-membered heterocyclic rings.

Besides palladium, other transition metals are effective catalysts in azetidine chemistry.

Cobalt: Cobalt catalysts have been successfully used for the arylation of iodo-azetidines with Grignard reagents, providing an efficient and cost-effective method for C-C bond formation. nih.govacs.org Mechanistic studies suggest these reactions may proceed through a radical pathway. acs.org Cobalt is also employed in the synthesis of azetidines via cycloisomerization through a metal hydride hydrogen atom transfer (MHAT) and radical polar crossover (RPC) mechanism. thieme-connect.com Furthermore, cobalt-catalyzed ring-opening amination of azetidines provides access to valuable 1,3-diamine derivatives. rsc.org

Iridium: Iridium has emerged as a powerful photocatalyst. In azetidine synthesis, iridium(III) photocatalysts can promote intermolecular [2+2] photocycloaddition reactions. rsc.org For example, the aza Paternò-Büchi reaction between imines and alkenes, facilitated by an iridium photocatalyst under visible light, yields highly functionalized azetidines under mild conditions. rsc.orgresearchgate.net

Metal CatalystReaction TypeKey Mechanistic FeatureApplication
CobaltArylationRadical pathway with Grignard reagentsC3-Arylation of azetidines
CobaltCycloisomerizationMetal Hydride Hydrogen Atom Transfer (MHAT)Synthesis of polysubstituted azetidines
CobaltRing-Opening AminationNucleophilic aminationSynthesis of 1,3-diamines
Iridium[2+2] PhotocycloadditionTriplet energy transfer (photocatalysis)Synthesis of functionalized azetidines

Organocatalysis in Asymmetric Azetidine Synthesis

Asymmetric organocatalysis has emerged as a powerful platform for the synthesis of chiral molecules, operating without the need for metal catalysts. This approach utilizes small, chiral organic molecules to induce enantioselectivity through various activation modes. In the context of azetidine synthesis, organocatalysts have been successfully employed to facilitate cycloadditions and other ring-forming reactions.

One prominent strategy involves the activation of carbonyl compounds by chiral secondary amines, such as pyrrolidine derivatives, to form nucleophilic enamine intermediates. Yadav and co-workers demonstrated the use of diphenylprolinol trimethylsilyl ether as a catalyst for the [2+2] annulation reaction between aldehydes and aldimines. The catalyst first reacts with the aldehyde to generate a chiral enamine, which then undergoes a stereoselective cycloaddition with the aldimine. Subsequent intramolecular cyclization affords highly functionalized azetidin-2-ols with good diastereoselectivity. The mechanism relies on the catalyst to control the facial selectivity of the enamine's attack on the imine.

Another approach utilizes chiral amine organocatalysts in aza-Morita–Baylis–Hillman (aza-MBH) reactions. For instance, Sasai and colleagues developed an enantioselective synthesis of azetidines from ketimines and allenoates using the chiral amine β-isocupreidine (β-ICD) as the catalyst. This reaction constructs the azetidine ring with high stereocontrol.

Hydrogen-bond-donating catalysts, such as thioureas and squaramides, represent another class of organocatalysts effective in azetidine synthesis. These catalysts operate by activating substrates through a network of non-covalent hydrogen bonds. They have been successfully applied in the synthesis of α-azetidinyl alkyl halides, which feature a challenging tetrasubstituted chiral carbon center. The catalyst simultaneously binds and orients both the nucleophile and the electrophile, facilitating a highly enantioselective reaction. This method provides access to complex chiral building blocks, including those containing the oxindole scaffold, which is prevalent in bioactive compounds.

The versatility of organocatalysis in constructing the chiral azetidine framework is highlighted by the different types of reactions and catalysts that can be employed, as summarized in the table below.

Reaction

Computational and Theoretical Studies in 2s 2 Ethynylazetidine Research

Molecular Dynamics Simulations in Support of Drug Design and Interaction Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can elucidate the binding modes of a ligand to its target protein, predict binding affinities, and provide a dynamic understanding of the conformational changes that occur upon binding. This information is crucial for the rational design and optimization of drug candidates.

While the application of MD simulations to (2S)-2-Ethynylazetidine has not been specifically reported, these techniques are widely used to investigate analogous heterocyclic compounds. For instance, simulations could be employed to understand how the rigid, strained azetidine (B1206935) ring and the linear ethynyl (B1212043) group of this compound influence its interaction with a biological target. Researchers could analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to detail specific interactions.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation Study

Simulation ParameterValueInterpretation
RMSD of Ligand1.5 ÅIndicates stable binding within the protein's active site.
RMSF of Key Residue X0.8 ÅShows minimal flexibility, suggesting a stable interaction point.
Average Hydrogen Bonds2.5Suggests consistent hydrogen bonding contributes to binding affinity.

This table is illustrative and does not represent actual data for this compound.

Density Functional Theory (DFT) Applications for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, DFT is frequently applied to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. By calculating the distribution of electrons, DFT can identify sites within a molecule that are susceptible to nucleophilic or electrophilic attack, and can model the transition states of reactions to determine activation energies.

For this compound, DFT calculations could provide valuable insights into its chemical behavior. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies could predict its kinetic stability and reactivity in various chemical environments. Furthermore, DFT could be used to model reaction pathways, such as the addition of a nucleophile to the ethynyl group or reactions involving the azetidine ring, providing a theoretical basis for understanding its synthetic utility and potential metabolic fate.

Table 2: Hypothetical DFT-Calculated Properties for Reactivity Prediction

PropertyCalculated Value (Arbitrary Units)Predicted Chemical Behavior
HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.5 eVSuggests propensity to accept electrons.
HOMO-LUMO Gap5.7 eVCorrelates with high kinetic stability.
Electrostatic Potential MapNegative potential on NitrogenPredicts the nitrogen atom as a likely site for protonation.

This table is illustrative and does not represent actual data for this compound.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations encompass a range of methods, including DFT, that are used to study the relationship between a molecule's three-dimensional structure and its chemical reactivity. These calculations can determine various molecular properties, such as bond lengths, bond angles, dihedral angles, and partial atomic charges. By correlating these structural parameters with experimental reactivity data, quantitative structure-activity relationship (QSAR) models can be developed.

In the case of this compound, quantum chemical calculations could be used to precisely determine its optimal geometric structure. These calculations could also quantify the ring strain of the azetidine ring and its effect on the reactivity of the adjacent ethynyl group. By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties, researchers could predict how structural modifications would impact its biological activity, guiding the synthesis of more potent and selective analogs.

Table 3: Illustrative Data from a Hypothetical Quantum Chemical Calculation

Structural or Electronic ParameterCalculated ValueImplication for Reactivity
Azetidine Ring Puckering Angle25°Influences steric interactions with binding partners.
C≡C Bond Length1.20 ÅTypical for a triple bond, indicating high electron density.
Mulliken Charge on N atom-0.45 eSuggests the nitrogen atom is a nucleophilic center.

This table is illustrative and does not represent actual data for this compound.

Future Directions and Emerging Research Avenues for 2s 2 Ethynylazetidine

Development of Next-Generation Synthetic Routes for Enhanced Sustainability and Efficiency

The development of efficient and sustainable methods for synthesizing chiral azetidines is a continuing area of focus in organic chemistry. magtech.com.cn For (2S)-2-Ethynylazetidine, future research will likely concentrate on creating synthetic pathways that are not only high-yielding and stereoselective but also environmentally benign.

Current synthetic strategies for azetidine (B1206935) rings often involve multi-step processes that may utilize hazardous reagents and generate significant waste. organic-chemistry.org Emerging research avenues could explore the application of green chemistry principles to the synthesis of this compound. This includes the use of biocatalysis, flow chemistry, and the development of one-pot reactions that minimize purification steps. mdpi.com For instance, enzymatic resolutions or asymmetric transformations could offer a more sustainable route to the chiral azetidine core.

Furthermore, the direct and enantioselective introduction of the ethynyl (B1212043) group onto the azetidine scaffold presents a significant synthetic challenge. Future methodologies may focus on catalytic C-H functionalization or the use of novel alkynylating reagents that operate under mild conditions. The development of such methods would not only enhance the efficiency of this compound synthesis but also broaden the accessibility of a wider range of 2-alkynylazetidine derivatives.

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes, enzyme engineering for substrate specificity.
Flow Chemistry Improved safety, scalability, and process control.Reactor design, optimization of reaction parameters.
Photoredox Catalysis Access to novel reaction pathways under mild conditions. nih.govrsc.orgDevelopment of suitable photocatalysts and reaction conditions.
One-Pot Syntheses Reduced solvent usage, time, and purification steps.Design of tandem or domino reaction sequences.

Discovery and Exploration of Undiscovered Bioactive Analogs with Unique Mechanisms of Action

The azetidine ring is a recognized pharmacophore present in numerous biologically active compounds. magtech.com.cndicp.ac.cn The incorporation of an ethynyl group, a versatile functional handle and a feature in some bioactive molecules, suggests that this compound is a promising scaffold for the discovery of novel therapeutic agents. nih.govdut.ac.za

Future research should involve the synthesis of a library of analogs based on the this compound core. The ethynyl group can be readily transformed into a variety of other functionalities, such as triazoles, alkynes, and heterocycles, through reactions like click chemistry, Sonogashira coupling, and cycloadditions. This would allow for the systematic exploration of the structure-activity relationship (SAR) and the identification of compounds with potent and selective biological activity.

High-throughput screening of these analog libraries against a diverse range of biological targets could lead to the discovery of compounds with novel mechanisms of action. Given the prevalence of nitrogen heterocycles in medicinal chemistry, these new azetidine derivatives could find applications in areas such as oncology, infectious diseases, and neuroscience. ijnrd.orgeprajournals.com

Advancements in Catalytic Systems for Highly Enantioselective and Regioselective Transformations

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for pharmaceutical applications. Future research on this compound will heavily rely on the development of advanced catalytic systems to achieve this control.

For the synthesis of the core structure, new chiral catalysts, including transition metal complexes and organocatalysts, are needed to ensure high enantioselectivity in the formation of the azetidine ring. dicp.ac.cnnih.gov For example, copper-catalyzed reactions have shown promise in the enantioselective synthesis of substituted azetidines. dicp.ac.cn

Furthermore, the reactivity of the ethynyl group and the azetidine ring itself opens up possibilities for various regioselective transformations. Catalytic systems that can selectively activate either the C-C triple bond or specific C-H or C-N bonds within the azetidine ring would enable the precise functionalization of the molecule at different positions. magtech.com.cnresearchgate.net This would provide access to a vast chemical space of novel azetidine derivatives that are currently inaccessible. Research into dual-catalysis systems, where two different catalysts work in concert to promote a cascade of reactions, could also lead to highly efficient and selective transformations of the this compound scaffold.

Table 2: Key Catalytic Methodologies for Future Exploration

Catalytic ApproachTarget TransformationDesired Outcome
Asymmetric Catalysis Formation of the chiral azetidine ring.High enantiomeric excess of the (2S)-isomer.
Transition Metal Catalysis Functionalization of the ethynyl group (e.g., couplings, cycloadditions).Regio- and stereoselective formation of diverse analogs.
Organocatalysis Enantioselective transformations of the azetidine ring or ethynyl group.Metal-free and environmentally friendly synthetic routes.
Dual Catalysis Tandem or cascade reactions involving multiple transformations.Rapid construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Ethynylazetidine, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves azetidine ring formation followed by stereoselective introduction of the ethynyl group via Sonogashira coupling or alkyne transfer reactions. Structural validation requires a combination of 1^1H/13^13C NMR (to confirm substituent positions and stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and chiral HPLC to verify enantiomeric purity (>98% ee) . For reproducibility, experimental protocols must detail solvent systems, catalysts (e.g., Pd(PPh3_3)4_4), and purification methods (e.g., column chromatography with silica gel) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent compatibility : Monitor degradation via NMR in solvents like DMSO, THF, or aqueous buffers over 24–72 hours.
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm UV light) to detect photolytic byproducts .

Intermediate Research Questions

Q. What strategies optimize the enantiomeric yield of this compound in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during ring closure. Monitor reaction progress with inline FTIR to track intermediate formation. Post-synthesis, employ chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients for enantiomeric excess (ee) quantification .

Q. How can researchers mitigate side reactions during azetidine ring functionalization?

  • Methodological Answer :

  • Temperature control : Maintain reactions at –20°C to 0°C to suppress ring-opening.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the azetidine nitrogen during ethynylation.
  • Real-time monitoring : Utilize LC-MS to detect intermediates like ring-opened byproducts (e.g., β-amino alkynes) .

Advanced Research Questions

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound derivatives?

  • Methodological Answer :

  • Repeat experiments : Ensure consistency across multiple batches to rule out sample contamination or degradation.
  • Complementary techniques : Pair NMR with X-ray diffraction for absolute configuration confirmation. If discrepancies persist, perform computational modeling (DFT or MD simulations) to reconcile electronic environments with observed spectra .
  • Error analysis : Quantify instrumental uncertainties (e.g., NMR shimming errors, crystallographic resolution limits) .

Q. What methodologies address discrepancies between theoretical and experimental bioactivity data for this compound analogs?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC50_{50}) across independent labs using standardized protocols.
  • Structural analogs : Synthesize and test derivatives with modified substituents (e.g., ethynyl vs. propargyl groups) to isolate structure-activity relationships (SAR).
  • Data triangulation : Cross-reference in vitro results with in silico docking studies (e.g., AutoDock Vina) and in vivo pharmacokinetic profiles .

Data Presentation and Reproducibility Guidelines

  • Raw data inclusion : Large datasets (e.g., NMR peak lists, HPLC chromatograms) should be archived in supplementary materials with hyperlinks in the main text .
  • Ethical reporting : Disclose conflicts (e.g., funding sources influencing bioactivity interpretations) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical rigor : Apply ANOVA or t-tests for biological replicates, reporting p-values and confidence intervals. For chiral analyses, use the USP〈621〉 system suitability criteria for HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.